2-(2-Ethyloxazol-5-yl)acetonitrile

Description

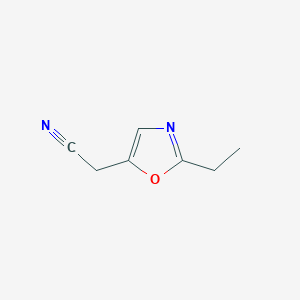

2-(2-Ethyloxazol-5-yl)acetonitrile is a nitrile-functionalized oxazole derivative characterized by an oxazole ring substituted with an ethyl group at the 2-position and an acetonitrile moiety at the 5-position. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

IUPAC Name |

2-(2-ethyl-1,3-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKQKXYXFIJNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyloxazol-5-yl)acetonitrile typically involves the reaction of 2-ethyl-5-oxazolecarboxylic acid with a suitable nitrile source under specific reaction conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride, which then reacts with a nitrile source to form the desired acetonitrile derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyloxazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(2-ethyloxazol-5-yl)ethylamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxazole derivatives with aldehyde or carboxylic acid functional groups.

Reduction: 2-(2-ethyloxazol-5-yl)ethylamine.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethyloxazol-5-yl)acetonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Ethyloxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

The following analysis compares 2-(2-Ethyloxazol-5-yl)acetonitrile with structurally related compounds, focusing on synthesis, physical properties, and electronic characteristics.

Structural Analogues

2-(2,4-Dimethylthiazol-5-yl)acetonitrile (CAS 50382-35-9) Structure: Thiazole ring (sulfur instead of oxygen) with methyl groups at 2- and 4-positions. Molecular Formula: C₇H₈N₂S.

(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles (7a–k) Structure: Benzo-fused thiazole with acrylonitrile substituents. Synthesis: Prepared via condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes in ethanol using triethylamine as a catalyst. Reaction times range from 3–10 minutes . Applications: These compounds exhibit extended conjugation, making them candidates for optoelectronic materials.

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile Structure: Coumarin-derived acetonitrile with a chromenone backbone. Electronic Properties: DFT studies reveal non-planar molecular geometries and HOMO-LUMO gaps influenced by substituents. HOMO density localizes on the coumarin ring, suggesting redox activity at this site .

Key Observations :

- Oxazole vs. Thiazole : Thiazole derivatives (e.g., compound 4a) often exhibit higher melting points (>120°C) compared to oxazole analogs, likely due to stronger intermolecular interactions (e.g., sulfur-mediated dipole-dipole forces) .

- Reactivity: Ethanol-triethylamine systems enable rapid synthesis of acrylonitrile derivatives (3–10 minutes) , whereas benzimidazole-linked acetonitriles require longer reaction times (15 minutes) .

Electronic and Quantum Chemical Properties

- HOMO-LUMO Gaps: Coumarin-acetonitrile hybrids (e.g., compound 3 in ) exhibit HOMO energies localized on the chromenone ring and LUMO on the nitrile group, facilitating charge-transfer interactions. In contrast, oxazole derivatives may display more delocalized electron density due to the oxygen atom’s electronegativity .

Biological Activity

2-(2-Ethyloxazol-5-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its oxazole ring structure suggests potential interactions with proteins involved in signaling pathways.

Biological Activities

-

Antimicrobial Activity :

- Several studies have indicated that compounds containing oxazole moieties exhibit antimicrobial properties. For instance, derivatives of oxazole have shown activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

-

Anticancer Potential :

- Research has indicated that oxazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, highlighting the potential of this compound as an anticancer agent.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes such as prolyl oligopeptidase (PREP), which is involved in various physiological processes including neuropeptide metabolism. Inhibition of PREP can lead to increased levels of neuropeptides, potentially affecting cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Bacterial and fungal strains | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Prolyl oligopeptidase (PREP) |

Case Study: Anticancer Activity

A recent study explored the anticancer effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 20 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Case Study: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on PREP. The results indicated an IC50 value of approximately 250 nM, suggesting that it is a competitive inhibitor. This inhibition could enhance cognitive functions by increasing neuropeptide availability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.